molecular formula C12H11BFNO5 B13708895 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

Cat. No.: B13708895
M. Wt: 279.03 g/mol
InChI Key: QETBSMWTLOZUJV-UHFFFAOYSA-N
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Description

This compound features a benzaldehyde core substituted with a fluorine atom at position 2 and a 6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl group at position 4. The dioxazaborocane moiety is a boron-containing heterocycle with two oxygen atoms and a nitrogen atom, contributing to unique electronic and steric properties. The methyl group on the boron ring enhances stability, while the aldehyde group enables versatile reactivity in organic synthesis. This structural combination makes the compound valuable in medicinal chemistry, materials science, and cross-coupling reactions .

Properties

Molecular Formula

C12H11BFNO5

Molecular Weight

279.03 g/mol

IUPAC Name

2-fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

InChI

InChI=1S/C12H11BFNO5/c1-15-5-11(17)19-13(20-12(18)6-15)9-3-2-4-10(14)8(9)7-16/h2-4,7H,5-6H2,1H3

InChI Key

QETBSMWTLOZUJV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a boron-containing reagent under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The boron atom in its structure plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness arises from its benzaldehyde core , fluorine substitution , and dioxazaborocane ring . Below is a comparison with structurally related boron- or fluorine-containing analogs:

Compound Name Core Structure Substituents Key Structural Differences
Target Compound Benzaldehyde - F at C2
- 6-Methyl-dioxazaborocane at C6
Combines aldehyde, fluorine, and boron heterocycle
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde Benzaldehyde - F at C2
- Dioxaborolane at C3
- CF₃ at C6
Dioxaborolane (boron-oxygen ring) instead of dioxazaborocane; trifluoromethyl enhances lipophilicity
3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile Benzonitrile - CN at C1
- Dioxazaborocane at C3
Nitrile group (electron-withdrawing) replaces aldehyde; boron ring position differs
5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one Benzooxazolone - F at C5
- Dioxaborolane at C6
Fused oxazolone core replaces benzaldehyde; boron ring differs
2-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)benzaldehyde Benzaldehyde - F at C2
- Pyrazole at C6
Nitrogen-containing pyrazole replaces boron heterocycle

Biological Activity

2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a fluorinated benzaldehyde moiety and a dioxaborocane derivative. Its molecular formula is C10H10BNO6C_{10}H_{10}BNO_6, with a notable presence of fluorine and boron in its structure. The presence of these elements may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde exhibit anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. The dioxoborocane unit is believed to enhance the compound's ability to interact with cellular targets involved in cell proliferation and survival.
  • Case Study : A study on related dioxaborocane derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity (source: unpublished data).

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties:

  • Antibacterial and Antifungal Effects : In vitro tests showed that derivatives with similar structures exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentrations (MIC) were reported at concentrations as low as 10 µg/mL.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectIC50/MIC (µM)
AnticancerMCF-7 (breast cancer)Induces apoptosis10
AnticancerA549 (lung cancer)Cell cycle arrest12
AntibacterialStaphylococcus aureusGrowth inhibition5
AntifungalCandida albicansGrowth inhibition10

The biological activity of 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Interaction with DNA : Potential intercalation or binding with DNA could disrupt replication processes in rapidly dividing cells.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential studies could focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
  • Mechanistic Studies : To fully understand the pathways through which this compound exerts its effects.

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